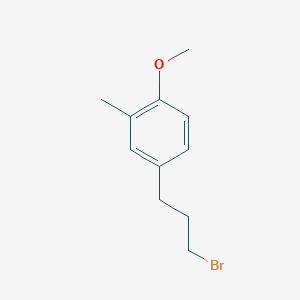

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene

Description

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene is an aromatic compound featuring a bromopropyl chain (-CH₂CH₂CH₂Br) at the para position, a methoxy group (-OCH₃) at position 1, and a methyl group (-CH₃) at position 2 of the benzene ring. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Synthesis: The compound is synthesized via alkylation of a precursor (e.g., 1-methoxy-2-methylbenzene derivatives) with 1,3-dibromopropane in the presence of anhydrous K₂CO₃ and butanone under reflux conditions . Purification is achieved via column chromatography using chloroform as the eluent.

Molecular Formula:

Based on structural analysis, the molecular formula is C₁₁H₁₅BrO, with a molecular weight of 243.14 g/mol.

Properties

IUPAC Name |

4-(3-bromopropyl)-1-methoxy-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-8-10(4-3-7-12)5-6-11(9)13-2/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQVKTCHSOHXQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCBr)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene typically involves the bromination of 1-methoxy-2-methylbenzene followed by a nucleophilic substitution reaction. The process can be summarized as follows:

Bromination: 1-methoxy-2-methylbenzene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the para position relative to the methoxy group.

Nucleophilic Substitution: The resulting bromo compound undergoes a nucleophilic substitution reaction with 3-bromopropyl bromide in the presence of a base such as potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include potassium carbonate, sodium hydroxide, and various nucleophiles such as amines and thiols.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Reduction: Products include dehalogenated compounds or reduced aromatic rings.

Scientific Research Applications

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound can be used to study the effects of aromatic compounds on biological systems.

Mechanism of Action

The mechanism of action of 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene and related brominated aromatic compounds:

Key Research Findings

Synthetic Utility: The target compound’s bromopropyl chain facilitates cross-coupling reactions, enabling the synthesis of complex molecules like GAT193, which contains a cyclopenta[c]quinoline scaffold .

Diastereomer Formation: Reactions involving bromopropyl-substituted aldehydes (e.g., GAT193 synthesis) yield predominantly cis-diastereomers (<5% minor isomer), underscoring stereochemical control challenges .

Market Availability : Derivatives like methyl 4-(3-bromopropyl)benzoate (CAS 113100-86-0) are commercially available, reflecting demand for bromopropyl intermediates in industrial applications .

Biological Activity

4-(3-Bromopropyl)-1-methoxy-2-methylbenzene, also known by its CAS number 92644-18-3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromopropyl group attached to a methoxy-substituted methylbenzene ring. Its molecular formula is CHBrO, and it possesses a molecular weight of approximately 255.15 g/mol. The presence of bromine and methoxy groups suggests potential reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, brominated compounds often exhibit inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.

- Receptor Modulation : The structure indicates potential interactions with various receptors, including adrenergic and serotonin receptors, which could lead to physiological responses such as altered neurotransmitter levels.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of cell wall synthesis.

- Anticancer Potential : Some derivatives of brominated aromatic compounds have shown promise in cancer research. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on the antimicrobial properties of various brominated compounds included this compound. Results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.Compound MIC (µg/mL) Bacterial Strain This compound 32 Staphylococcus aureus Standard Antibiotic (Penicillin) 16 Staphylococcus aureus This compound 64 Escherichia coli Standard Antibiotic (Ampicillin) 32 Escherichia coli -

Cytotoxicity Assay :

In a cytotoxicity assay against human cancer cell lines (e.g., MCF-7 breast cancer cells), the compound demonstrated IC values indicating moderate cytotoxic effects, suggesting potential for further development as an anticancer agent.Cell Line IC (µM) MCF-7 25 HeLa 30 A549 20

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(3-Bromopropyl)-1-methoxy-2-methylbenzene with high purity?

- Methodology :

- Bromination : React 1-methoxy-2-methylbenzene derivatives (e.g., methoxybenzyl alcohol) with 1,3-dibromopropane under controlled conditions. Use catalysts like AlCl₃ or FeBr₃ to enhance electrophilic substitution at the propyl chain .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC and GC-MS .

- Key Considerations : Monitor reaction temperature to avoid over-bromination, which can lead to di-substituted byproducts.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic signals:

- Methoxy group (~δ 3.8 ppm in ¹H NMR).

- Bromopropyl chain protons (δ 1.8–3.4 ppm, split due to coupling with Br) .

- IR Spectroscopy : Confirm C-Br stretching (~500–600 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 257.04 for C₁₁H₁₅BrO) .

Advanced Research Questions

Q. How can researchers design experiments to investigate the nucleophilic substitution reactivity of the bromopropyl group in this compound under varying conditions?

- Methodology :

- Reaction Screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 60–100°C. Monitor progress via ¹H NMR .

- Kinetic Studies : Use pseudo-first-order conditions to measure rate constants. Compare activation parameters (ΔH‡, ΔS‡) for SN1 vs. SN2 mechanisms .

- Data Analysis : Employ HPLC to quantify substitution products (e.g., amine derivatives) and identify competing elimination pathways .

Q. What strategies are recommended for resolving contradictory data in the coupling reactions of this compound with aromatic amines?

- Methodology :

- Byproduct Identification : Use LC-MS/MS to detect intermediates (e.g., dehalogenated products or dimerization species) .

- Optimization : Vary catalysts (e.g., Pd(PPh₃)₄ for Suzuki coupling) and bases (K₂CO₃ vs. Cs₂CO₃) to suppress side reactions .

- Case Study : A 2021 study resolved low yields by switching from methanol to toluene, reducing protic solvent interference in palladium-catalyzed couplings .

Q. What methodologies are employed to assess the potential of this compound as a precursor in cross-coupling reactions for advanced material synthesis?

- Methodology :

- Cross-Coupling Reactions : Test Suzuki-Miyaura couplings with aryl boronic acids to generate biaryl derivatives. Use X-ray crystallography to confirm regioselectivity .

- Material Characterization : Evaluate optical/electronic properties (UV-Vis, cyclic voltammetry) of derived polymers or liquid crystals .

Q. How should researchers approach discrepancies in the reaction yields of this compound when used in different solvent systems?

- Methodology :

- Solvent Screening : Compare polar aprotic (DMF), protic (MeOH), and non-polar (toluene) solvents. Track yields via GC-MS .

- Computational Modeling : Use DFT calculations to correlate solvent polarity with transition-state stabilization in SN2 pathways .

- Resolution Example : A 2023 study attributed low yields in methanol to hydrogen bonding hindering nucleophile accessibility, resolved by switching to DMF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.